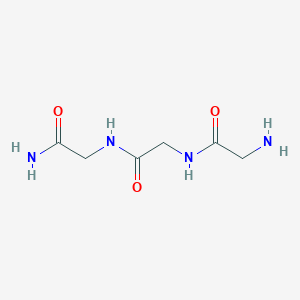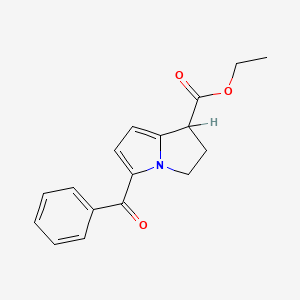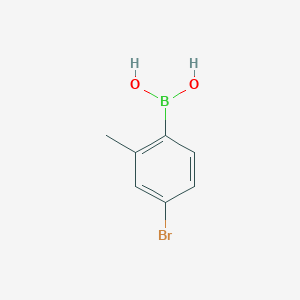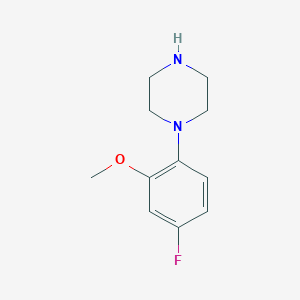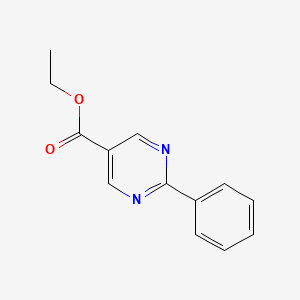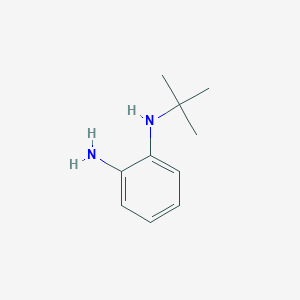
1-N-tert-Butylbenzene-1,2-diamine
Overview
Description
1-N-tert-Butylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group and two amino groups at the 1 and 2 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that the compound has been used as a fluorescent probe for copper ions (cu2+) in living cells . The two nitrogen atoms in the N-butylbenzene-1,2-diamine moiety play crucial roles in this process .
Mode of Action
The compound interacts with its targets through a process known as photoelectron transfer . The two nitrogen atoms in the N-butylbenzene-1,2-diamine moiety play crucial roles in this process . The compound exhibits high selectivity for Cu2+ ions in aqueous media, with more than a 20-fold fluorescence enhancement by coordinating with Cu2+ .
Biochemical Pathways
The compound’s interaction with copper ions suggests it may influence pathways involving copper homeostasis and redox reactions .
Pharmacokinetics
The compound is known to be soluble in most common organic solvents .
Result of Action
The compound’s action results in a significant fluorescence enhancement when it coordinates with Cu2+ ions . This property has been exploited for imaging Cu2+ in living cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other metal ions . The maximum emission intensity of the compound is independent in the pH range of 2.06–9.25 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-tert-Butylbenzene-1,2-diamine can be synthesized through several methods. Another method involves the direct amination of tert-butylbenzene using ammonia or amines under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration of tert-butylbenzene, followed by catalytic hydrogenation to introduce the amino groups. This process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-N-tert-Butylbenzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under controlled conditions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-N-tert-Butylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- N-butylbenzene-1,2-diamine
- tert-Butylbenzene
- 1,4-Di-tert-butylbenzene
Comparison: 1-N-tert-Butylbenzene-1,2-diamine is unique due to the presence of both tert-butyl and amino groups on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-N-tert-butylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEDDZLJZIHCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442007 | |
| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28458-68-6 | |
| Record name | 1-N-tert-Butylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
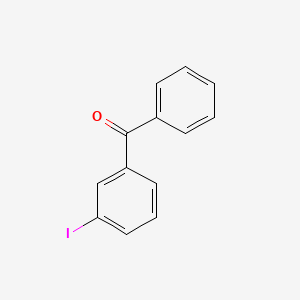

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)
